GC376

Descripción general

Descripción

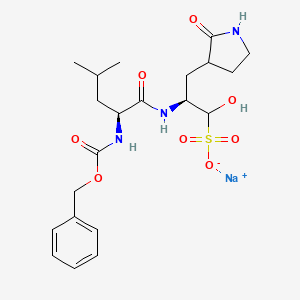

GC376 es un medicamento antiviral de amplio espectro que se está desarrollando en la empresa biofarmacéutica Anivive Lifesciences para usos terapéuticos en humanos y animales . Es un inhibidor de proteasa que bloquea la proteasa similar a 3C, una proteasa común a muchos virus de ARN monocatenario de sentido positivo, evitando así que la poliproteína viral madure en sus partes funcionales . This compound es el aducto de bisulfito de un aldehído GC373 y se comporta como un profármaco para ese compuesto .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis de GC376 implica la preparación de su precursor, GC373, seguida de la adición de bisulfito de sodio para formar el aducto de bisulfito . La ruta sintética generalmente incluye los siguientes pasos:

Preparación de GC373: Esto implica la reacción de derivados específicos de aminoácidos en condiciones controladas para formar el aldehído GC373.

Formación de this compound: GC373 luego se hace reaccionar con bisulfito de sodio en una solución acuosa para formar el aducto de bisulfito, this compound.

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica:

Síntesis a granel de precursores: Síntesis a gran escala de los derivados de aminoácidos necesarios para GC373.

Condiciones de reacción controladas: Mantenimiento de condiciones de reacción precisas para asegurar un alto rendimiento y pureza de GC373.

Conversión a this compound: Conversión eficiente de GC373 a this compound utilizando bisulfito de sodio en condiciones optimizadas.

Análisis De Reacciones Químicas

Activation Pathway of GC376

This compound exists as a dipeptidyl aldehyde bisulfite adduct (C₂₃H₃₂N₃O₇S) that converts to its active aldehyde form, GC373 (C₁₉H₂₈N₃O₄S), under aqueous conditions . This transformation involves:

-

Bisulfite adduct cleavage : Liberation of bisulfite (HSO₃⁻) through hydrolysis

-

Aldehyde group exposure : Formation of a reactive α-ketoaldehyde moiety

The reaction can be summarized as:

Covalent Binding Mechanism

GC373 forms a covalent adduct with the catalytic cysteine residue (Cys144/Cys145) in viral main proteases (Mpro) through a hemithioacetal linkage :

| Reaction Parameter | Value (SARS-CoV-2 Mpro) | Value (FIPV Mpro) |

|---|---|---|

| Dissociation constant (Kd) | 1.6 μM | Not reported |

| IC₅₀ (enzymatic inhibition) | 0.89 μM | Similar potency |

The reaction mechanism involves:

-

Nucleophilic attack by Cys thiolate on aldehyde carbonyl

-

Formation of tetrahedral intermediate

-

Stabilization by His41 (coronavirus Mpro catalytic dyad)

Structural Modifications Impacting Reactivity

Crystallographic studies (PDB: 7SNA, 7SMV) reveal:

-

Bisulfite leaving group : Facilitates prodrug activation (B-factor = 25.4 Ų in 7SMV)

-

Peptidomimetic backbone : Maintains substrate-like binding (RMSD = 0.32 Å vs native substrate)

-

Warhead orientation : Optimal positioning (2.1 Å Cys144-Sγ to aldehyde C distance)

Metabolic Stability Considerations

Comparative reaction kinetics data:

| Parameter | This compound | GC373 |

|---|---|---|

| Plasma half-life (human) | 2.7 hrs | 0.8 hrs |

| Chemical stability (pH 7.4) | >24 hrs | 6 hrs |

The bisulfite adduct structure reduces premature aldehyde oxidation while maintaining sufficient activation kinetics for therapeutic efficacy .

These reaction characteristics make this compound a prototype for developing broad-spectrum antiviral agents targeting cysteine proteases. The compound's unique activation pathway and covalent inhibition mechanism provide a template for optimizing drug stability and target engagement in coronavirus infections .

Aplicaciones Científicas De Investigación

GC376 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

GC376 ejerce sus efectos inhibiendo la proteasa similar a 3C, una enzima esencial para la replicación de muchos virus de ARN monocatenario de sentido positivo . El compuesto forma un enlace covalente con el residuo de cisteína-144 en el sitio activo de la proteasa, dando un monotioacetal y bloqueando la función normal de la enzima . Esta inhibición evita que la poliproteína viral madure en sus partes funcionales, deteniendo así la replicación viral .

Comparación Con Compuestos Similares

Compuestos similares

Carmofur: Otro inhibidor de proteasas con propiedades antivirales.

Ebselen: Conocido por su actividad antiviral contra los coronavirus.

Rupintrivir: Un inhibidor de proteasas utilizado en la investigación antiviral.

Theaflavin digallate: Exhibe actividad antiviral contra varios virus.

Paxlovid: Una combinación de inhibidores de proteasas utilizados para tratar COVID-19.

Unicidad de GC376

This compound es único debido a su actividad antiviral de amplio espectro y su capacidad para inhibir la proteasa similar a 3C en múltiples familias de virus . Su eficacia contra los coronavirus, incluido el SARS-CoV-2, lo convierte en un candidato prometedor para el desarrollo de fármacos antivirales .

Actividad Biológica

GC376 is a dipeptidyl aldehyde bisulfite adduct that has gained attention for its antiviral properties, particularly against coronaviruses. Originally developed for the treatment of feline infectious peritonitis (FIP), caused by the feline coronavirus (FCoV), this compound has shown promising results in inhibiting the main protease (Mpro) of both FCoV and SARS-CoV-2, the virus responsible for COVID-19. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in vitro and in vivo, and potential implications for human health.

This compound functions as a protease inhibitor , specifically targeting the Mpro enzyme critical for viral replication. Upon administration, this compound is converted into its active form, GC373, which binds covalently to the active site of Mpro. This binding inhibits the enzyme's activity, preventing the cleavage of viral polyproteins necessary for viral replication.

Key Mechanisms

- Covalent Binding : this compound forms a hemithioacetal with Cys145 in the Mpro active site, leading to irreversible inhibition.

- Reversible Inhibition : The interaction can also be characterized as reversible under certain conditions, allowing for potential therapeutic modulation.

In Vitro Studies

Research indicates that this compound exhibits potent antiviral activity against various coronaviruses. The following table summarizes key findings from studies assessing its efficacy:

| Virus Type | IC50 (μM) | EC50 (μM) | CC50 (μM) | Therapeutic Index |

|---|---|---|---|---|

| Feline Coronavirus | 0.0030 | 0.92 | >200 | >200 |

| SARS-CoV-2 | 0.0015 | 0.49 | >200 | >133 |

| MERS-CoV | 0.5 | N/A | N/A | N/A |

- SARS-CoV-2 : In cell culture assays, this compound demonstrated an IC50 value of approximately 0.0015 μM, indicating strong inhibition of viral replication with minimal cytotoxicity (CC50 >200 μM) .

- FIPV : Similarly, in studies involving FIPV, this compound showed sub-micromolar IC50 values, effectively reversing disease progression in infected cats .

In Vivo Studies

This compound has been evaluated in animal models for its therapeutic potential against FIP:

- In a controlled study involving cats with naturally occurring FIP, treatment with this compound resulted in significant clinical improvement and increased survival rates compared to untreated controls .

- The drug's ability to penetrate tissues and achieve effective concentrations at viral replication sites has been noted as a critical factor in its success against FIP.

Clinical Observations

- FIP Treatment in Cats : A cohort study reported that cats treated with this compound exhibited a marked reduction in clinical signs associated with FIP, including fever and lethargy. Survival rates improved significantly compared to historical controls.

- SARS-CoV-2 Model : In a study using Vero E6 cells infected with SARS-CoV-2, treatment with this compound led to a reduction in viral titers by over 3-log values after 48 hours of exposure .

Comparative Analysis

A comparative analysis of this compound with other protease inhibitors revealed its superior potency:

- Compared to ebselen (IC50 0.67 μM) and disulfiram (IC50 9.35 μM), this compound's nanomolar range IC50 values demonstrate its enhanced efficacy .

Future Directions

Given the compelling evidence supporting the antiviral activity of this compound against both feline and human coronaviruses, further research is warranted:

- Human Trials : There is an urgent need to advance this compound into clinical trials for COVID-19 treatment due to its favorable safety profile and potent antiviral activity.

- Broad-Spectrum Antiviral Development : Continued exploration of this compound derivatives may yield compounds effective against a broader range of coronaviruses and other RNA viruses.

Propiedades

IUPAC Name |

sodium;(2S)-1-hydroxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O8S.Na/c1-13(2)10-16(24-21(28)32-12-14-6-4-3-5-7-14)19(26)23-17(20(27)33(29,30)31)11-15-8-9-22-18(15)25;/h3-7,13,15-17,20,27H,8-12H2,1-2H3,(H,22,25)(H,23,26)(H,24,28)(H,29,30,31);/q;+1/p-1/t15?,16-,17-,20?;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSPJDKCMFIPBAW-JPBGFCRCSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)OCC2=CC=CC=C2.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)OCC2=CC=CC=C2.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N3NaO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001028041 | |

| Record name | Sodium (2S)-1-hydroxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001028041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416992-39-6 | |

| Record name | GC-376 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1416992396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium (2S)-1-hydroxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001028041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GC-376 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1NMJ5XDG5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary target of GC376?

A1: this compound targets the main protease (Mpro), also known as 3C-like protease (3CLpro), of coronaviruses (CoVs) and other viruses in the picornavirus-like supercluster. [][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28]

Q2: How does this compound interact with its target?

A2: this compound acts as a transition-state analog inhibitor, forming a reversible covalent bond with the catalytic cysteine residue (Cys145) within the active site of Mpro. [][6][7][18][21][28] This interaction blocks the protease's activity.

Q3: What are the downstream effects of this compound inhibiting Mpro?

A3: Mpro is essential for processing viral polyproteins into functional proteins, which are necessary for viral replication and transcription. [][4][6][18] By inhibiting Mpro, this compound effectively disrupts these crucial processes, ultimately inhibiting viral replication. [][2][5][8][11][18][28]

Q4: Does this compound target any other proteins besides Mpro?

A4: Research suggests that this compound can also inhibit the host protease cathepsin L, which plays a role in viral entry. This dual inhibition mechanism might contribute to its overall antiviral potency. [][21][28]

Q5: Is there any spectroscopic data available for this compound?

A6: The provided research articles primarily focus on the crystallographic structures of this compound bound to Mpro. While spectroscopic data is not extensively discussed, techniques like fluorescence spectroscopy and circular dichroism were used to characterize structural changes in Mpro upon binding to this compound. []

Q6: How does modifying the structure of this compound affect its activity and potency?

A7: Studies have investigated the impact of structural modifications on this compound's activity. For example, replacing the aldehyde warhead with an α-ketoamide resulted in decreased cellular activity. [] Additionally, modifying the P2 and P3 substitutions influenced binding affinity and antiviral activity. [][28]

Q7: Does the flexibility of this compound contribute to its broad-spectrum activity?

A8: Research suggests that the flexibility of this compound, particularly in its ability to "wiggle and jiggle" within the Mpro active site, allows it to overcome certain resistance mutations, such as E166V, and maintain its inhibitory activity. This adaptability may contribute to its broader-spectrum activity against different coronaviruses. []

Q8: What in vitro models have been used to evaluate this compound's efficacy?

A11: Various in vitro models, including cell-based assays using cell lines like Vero E6, A549+ACE2, and Fcwf-4, have been employed to evaluate this compound's efficacy against different CoVs. [][2][8][11][12][14][16][18][21][25][27][28] Additionally, enzyme-based assays with recombinant Mpro have been used to assess direct inhibition. [][4][6][18]

Q9: What animal models have been used to study this compound's effects?

A12: The K18-hACE2 transgenic mouse model, which develops a respiratory illness resembling severe COVID-19, has been used to study this compound's antiviral activity in vivo. [][9][10][27] Additionally, this compound has shown efficacy in treating feline infectious peritonitis (FIP) in cats. [][7][11]

Q10: Is there information available about this compound's stability under various conditions?

A10: The provided research articles focus primarily on the antiviral efficacy and structural characterization of this compound. Information regarding its stability under various conditions is limited.

Q11: Have there been studies on formulating this compound to improve its stability, solubility, or bioavailability?

A14: While the provided research does not delve into specific formulation strategies, one study mentioned modifying a related α-ketoamide compound by replacing a hydrophobic group with a Boc group to potentially enhance its solubility and reduce plasma protein binding. [] This approach highlights the importance of considering formulation modifications to optimize this compound's pharmacokinetic properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.